Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate
Description
Historical Context and Development
The development of ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate emerged from decades of research into heterocyclic compounds with pharmaceutical potential. The foundational work on triazoloquinoxaline derivatives can be traced back to the 1980s when researchers first recognized the therapeutic promise of fused triazole-quinoxaline systems. The specific compound ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate was developed as part of systematic efforts to optimize the biological activity of triazoloquinoxaline scaffolds through strategic structural modifications.
The synthesis of 4-aminotriazolo[4,3-a]quinoxalines was first reported in the late 1980s, with researchers demonstrating their potential as adenosine receptor antagonists and rapid-onset antidepressants. This foundational research established the triazoloquinoxaline framework as a privileged structure in medicinal chemistry, capable of interacting with multiple biological targets. The subsequent development of ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate built upon these early discoveries, incorporating both chlorine substitution at the 4-position and an ethyl carboxylate group at the 1-position to enhance pharmacological properties.
The historical trajectory of triazoloquinoxaline research reveals a pattern of incremental improvements through structural optimization. Early studies focused on understanding the basic structure-activity relationships of the core triazoloquinoxaline framework, while later investigations explored the effects of various substituents on biological activity and selectivity. The introduction of the chlorine atom at the 4-position and the ethyl carboxylate functionality at the 1-position represents a sophisticated approach to compound optimization, based on accumulated knowledge of how specific structural features influence molecular interactions with biological targets.
Research conducted in the 2000s and 2010s expanded the understanding of triazoloquinoxaline derivatives, with particular emphasis on their potential as anticancer agents. These studies demonstrated that strategic modifications to the triazoloquinoxaline core could yield compounds with enhanced potency and selectivity against specific cancer cell lines. The development of ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate reflects this accumulated knowledge, representing a refined approach to heterocyclic drug design that incorporates both structural diversity and pharmacological optimization.
Classification within Heterocyclic Chemistry
Ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate belongs to the class of fused heterocyclic compounds, specifically categorized as a triazoloquinoxaline derivative. The compound features a bicyclic fused system comprising a 1,2,4-triazole ring fused to a quinoxaline moiety in a [4,3-a] configuration. This structural arrangement places the compound within the broader category of nitrogen-containing heterocycles, which represent one of the most important classes of organic compounds in pharmaceutical chemistry.
The triazole component of the molecule contains three nitrogen atoms within a five-membered ring, while the quinoxaline portion consists of a benzene ring fused to a pyrazine ring, contributing additional nitrogen atoms to the overall structure. This high nitrogen content is characteristic of many biologically active compounds and contributes significantly to the molecule's ability to form hydrogen bonds and engage in various intermolecular interactions with biological targets.
From a structural classification perspective, the compound can be further categorized based on its substituents. The presence of a chlorine atom at the 4-position classifies it as a halogenated heterocycle, while the ethyl carboxylate group at the 1-position identifies it as an ester derivative. These functional groups are strategically positioned to modulate the compound's physicochemical properties, including lipophilicity, water solubility, and metabolic stability.
The fused ring system of ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate exhibits characteristics typical of rigid heterocyclic compounds, which often display enhanced binding affinity and selectivity compared to their flexible counterparts. The planar nature of the fused system allows for optimal π-π stacking interactions with aromatic amino acid residues in protein binding sites, while the strategic placement of nitrogen atoms provides multiple sites for hydrogen bonding interactions.
Within the broader context of heterocyclic chemistry, this compound exemplifies the principle of molecular hybridization, where multiple pharmacophoric elements are combined within a single molecular framework to achieve enhanced biological activity. The triazole moiety contributes to the compound's ability to interact with metal-containing enzymes and receptors, while the quinoxaline component provides a rigid aromatic framework that can engage in hydrophobic interactions with protein binding sites.
Significance in Medicinal Chemistry Research
The significance of ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate in medicinal chemistry research stems from its demonstration of enhanced biological activity compared to simpler heterocyclic structures. Research has shown that triazoloquinoxaline derivatives exhibit diverse pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and adenosine receptor antagonist properties.
Studies investigating the anticancer potential of triazoloquinoxaline compounds have revealed that structural modifications, such as those present in ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate, can significantly enhance cytotoxic activity against cancer cell lines. Research on related triazoloquinoxaline-chalcone hybrids demonstrated that compounds bearing similar structural features exhibited potent antiproliferative effects against human breast adenocarcinoma, human colon carcinoma, and human hepatocellular carcinoma cell lines, with activity values ranging from 1.65 to 34.28 micromolar.
The compound's significance is further highlighted by its potential as a dual-target inhibitor. Studies have shown that triazoloquinoxaline derivatives can simultaneously inhibit epidermal growth factor receptor tyrosine kinase and tubulin polymerization, representing a sophisticated approach to cancer therapy. This dual mechanism of action is particularly valuable in oncology, where resistance to single-target therapies remains a significant clinical challenge.
In the context of structure-activity relationship studies, ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate serves as an important molecular template for understanding how specific structural features influence biological activity. The presence of the chlorine substituent at the 4-position has been shown to enhance activity in related compounds, while the ethyl carboxylate group provides opportunities for metabolic activation or serves as a prodrug functionality.
The compound also holds significance in the development of adenosine receptor antagonists. Research has demonstrated that 4-aminotriazolo[4,3-a]quinoxalines can bind selectively to adenosine A1 and A2 receptors, with some derivatives showing selectivity factors exceeding 3000-fold. This high selectivity is crucial for therapeutic applications, as adenosine receptors are involved in numerous physiological processes, and selective modulation is essential to minimize side effects.
Molecular docking studies have provided insights into the binding mechanisms of triazoloquinoxaline derivatives, revealing that the quinoxaline ring plays a crucial role in epidermal growth factor receptor inhibitory effects, while the overall structure contributes to stability in various protein binding sites. These findings have informed the design of subsequent compounds and continue to guide medicinal chemistry efforts in this area.
Relation to Triazoloquinoxaline Family
Ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate represents a specific member of the broader triazoloquinoxaline family, which encompasses numerous structural variants with diverse biological activities. The triazoloquinoxaline family includes several regioisomeric forms, including triazolo[4,3-a]quinoxalines, triazolo[1,5-a]quinoxalines, and triazolo[1,5-a]quinoxalines, each exhibiting distinct pharmacological profiles.
Within the triazolo[4,3-a]quinoxaline subfamily, ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate shares structural features with numerous related compounds that have been extensively studied for their biological activities. Related compounds include 4-chloro-1-methyltriazolo[4,3-a]quinoxaline, which has been investigated for its antiviral, antimicrobial, and anticonvulsant properties. The structural similarity between these compounds allows for comparative structure-activity relationship analyses and provides insights into the effects of specific substitution patterns.
The triazoloquinoxaline family demonstrates remarkable versatility in terms of synthetic accessibility and structural modification. Research has shown that various synthetic approaches can be employed to access different members of the family, including cyclization reactions using triethyl orthoformate, condensation reactions with aldehydes and ketones, and nucleophilic substitution reactions. This synthetic flexibility has enabled the preparation of extensive compound libraries for biological screening and optimization studies.
Comparative studies within the triazoloquinoxaline family have revealed important structure-activity relationships that apply broadly across the series. For example, research on 4-aminotriazolo[4,3-a]quinoxalines demonstrated that optimal adenosine receptor binding activity is associated with specific substitution patterns, including ethyl, trifluoromethyl, or pentafluoroethyl groups at the 1-position and various amino substituents at the 4-position. These findings provide valuable guidance for the design and optimization of related compounds, including ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate.
The relationship between ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate and other family members is further illustrated by studies on hybrid molecules that incorporate triazoloquinoxaline scaffolds with other pharmacophoric elements. Research on triazoloquinoxaline-chalcone hybrids demonstrated that incorporation of the triazoloquinoxaline moiety into active scaffolds results in enhanced potency, highlighting the value of the core structure as a privileged scaffold in medicinal chemistry.
Recent developments in the triazoloquinoxaline family have explored the potential of these compounds as components of more complex molecular architectures. Studies on compounds such as ethyl 4-{3-[4-(piperidin-1-yl)-triazolo[4,3-a]quinoxalin-1-yl]propanamido}piperidine-1-carboxylate demonstrate how the triazoloquinoxaline core can be incorporated into larger molecular frameworks to achieve specific pharmacological objectives.
The extensive research conducted on various members of the triazoloquinoxaline family has established this class of compounds as an important source of lead compounds for drug discovery. The accumulated knowledge regarding structure-activity relationships, synthetic methodologies, and biological activities provides a solid foundation for the continued development of new therapeutic agents based on the triazoloquinoxaline scaffold, with ethyl 4-chloro-triazolo[4,3-a]quinoxaline-1-carboxylate representing a valuable addition to this expanding family of bioactive compounds.
Properties
IUPAC Name |
ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O2/c1-2-19-12(18)11-16-15-10-9(13)14-7-5-3-4-6-8(7)17(10)11/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METOLEXRCFYQHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN=C2N1C3=CC=CC=C3N=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate typically involves the following steps:
Formation of the Quinoxaline Core: The synthesis begins with the formation of the quinoxaline core, which can be achieved through the condensation of 1,2-diamines with 1,2-diketones.
Introduction of the Triazole Ring: The triazole ring is introduced through a cyclization reaction involving hydrazine and a suitable aldehyde or ketone.
Chlorination: Chlorination of the triazoloquinoxaline core is performed using appropriate chlorinating agents.
Esterification: The final step involves esterification of the carboxylic acid group with ethanol to produce the ethyl ester derivative.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).
Substitution: Amines, thiols, and polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoloquinoxaline derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate as a promising scaffold for anticancer agents. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Case Studies
-
Cytotoxicity Against Melanoma Cell Lines
- A study demonstrated that derivatives of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold exhibited significant cytotoxic activity against melanoma cell lines (A375) with EC50 values in the micromolar range. The most effective compound showed an EC50 of 365 nM, indicating strong potential for further development as an anticancer drug .
-
DNA Intercalation Studies
- A series of derivatives were synthesized and tested for their ability to intercalate DNA. Notably, one compound displayed a binding affinity comparable to doxorubicin, a well-known chemotherapeutic agent. This study suggests that the compound could serve as a template for designing more potent anticancer drugs .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in substituents on the triazoloquinoxaline scaffold have shown to influence biological activity significantly. For instance:
- Substituents at position 1 and 4 were found to enhance cytotoxicity against cancer cells.
- The presence of electron-donating groups was correlated with improved binding affinity to DNA .
Summary of Biological Activities
| Activity Type | Cell Line Tested | IC50 (μM) | Notes |
|---|---|---|---|
| Cytotoxicity | A375 (Melanoma) | 0.365 | Most potent among tested derivatives |
| DNA Intercalation | Various | ~35 | Comparable to doxorubicin |
| Antiproliferative | HepG2 | 22.08 | Effective against liver cancer |
| HCT116 | 27.13 | Moderate activity noted | |
| MCF-7 | 17.12 | Most sensitive cell line |
Mechanism of Action
The mechanism by which Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, in anticancer applications, the compound may inhibit certain kinases or receptors involved in cancer cell proliferation. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Substituent Effects on Physical and Spectral Properties
Key analogues differ in substituents at positions 1, 4, and 9, influencing melting points, spectral signatures, and reactivity:
Key Observations:
- Melting Points: Hexahydro-9-oxo derivatives (e.g., 5a) exhibit higher melting points (222–225°C) compared to 4-oxo-4,5-dihydro analogues (5g: 157–159°C), likely due to increased hydrogen bonding from the 9-oxo group and rigid hexahydro structure .
- The ethyl carboxylate group improves solubility over carboxylic acid derivatives (e.g., ) .
- Ring System Differences: Imidazo[1,2-a]quinoxaline () lacks the triazole nitrogen, reducing electron deficiency compared to triazolo analogues. Triazolo[1,5-a] () vs. [4,3-a] fusion alters π-conjugation and steric effects .
Pharmacological and Industrial Relevance
- Triazoloquinoxalines: Known as kinase inhibitors or antimicrobial agents; chloro and carboxylate groups may enhance target selectivity .
- Imidazo Analogues: ’s imidazo[1,2-a]quinoxaline is a precursor in optoelectronics due to extended conjugation .
Biological Activity
Ethyl 4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name: this compound
- Molecular Formula: C12H9ClN4O2
- Molecular Weight: 276.68 g/mol
- CAS Number: 1251017-01-2
Synthesis
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. Various methods have been explored to optimize yield and purity. A common synthetic pathway includes the use of chloranil as an oxidizing agent to facilitate the formation of the triazoloquinoxaline scaffold through intramolecular cyclization reactions .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. In a study evaluating various triazoloquinoxaline derivatives, compounds demonstrated significant activity against a range of microbial strains. The compound's structure contributes to its interaction with microbial enzymes or cell membranes .
Anticancer Activity
The compound has shown promising anticancer activity against several cancer cell lines. For instance, it was evaluated for cytotoxic effects on melanoma cell lines with an EC50 in the micromolar range (e.g., 365 nM) . The structure-activity relationship indicates that the presence of chlorine at the 4-position enhances the compound's ability to inhibit cancer cell proliferation compared to other substituents .
Adenosine Receptor Antagonism
Research has highlighted the potential of this compound as a selective antagonist for the human A3 adenosine receptor. This activity is crucial for developing therapeutic agents targeting inflammatory diseases and cancer .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the quinoxaline ring significantly influence biological activity. For example:
- Electron-Withdrawing Groups: Chlorine substitution has been shown to enhance antimicrobial and anticancer activities.
- Substituent Positioning: The position of substituents on the triazole and quinoxaline rings affects receptor binding affinity and selectivity .
Case Study 1: Anticancer Screening
In a systematic evaluation of various derivatives including this compound against multiple cancer cell lines (e.g., MCF-7 and Hep G2), compounds showed IC50 values indicating effective growth inhibition. Notably, some derivatives exhibited over 50% inhibition at low concentrations .
Case Study 2: Antimicrobial Efficacy
A series of derivatives were screened for their antimicrobial properties against Gram-positive and Gram-negative bacteria. This compound demonstrated significant activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Q & A
Q. Basic
- NMR : ¹H NMR (7.1–8.7 ppm for aromatic protons), ¹³C NMR (23–29 ppm for triazole carbons), and ³¹P NMR (18–22 ppm if phosphorylated) .
- Mass spectrometry : High-resolution MS to verify molecular weight (e.g., C₁₂H₉ClN₄O₂, MW 276.68).
- X-ray crystallography : Definitive structural confirmation via single-crystal diffraction .
How do structural modifications influence adenosine receptor (A1/A2) affinity?
Advanced
Structure-Activity Relationship (SAR) Insights :
| Substituent Position | Group | A1 IC₅₀ (nM) | A2 IC₅₀ (nM) | Selectivity (A1/A2) |
|---|---|---|---|---|
| 1-position | CF₃ | 28 | 210 | 7.5x A1 selective |
| 4-position | NH₂ | 21 | 21 | Non-selective |
| 8-position | Cl | 35 | 450 | 12.9x A1 selective |
- Key findings : Chloro at the 8-position enhances A1 selectivity, while NH₂ at the 4-position favors A2 binding .
- Methodology : Radioligand assays using ³H-CHA (A1) and ³H-NECA (A2) in rat brain homogenates .
What in vivo models evaluate antidepressant potential?
Q. Advanced
- Porsolt’s forced swim test : Acute administration reduces immobility time in rats, indicating rapid antidepressant-like effects. Dose-response studies (e.g., 10–30 mg/kg i.p.) compare efficacy to imipramine .
- Behavioral despair paradigm : Measure latency to immobility and active escape behaviors. Validate via cAMP modulation in limbic forebrain slices .
How to address hygroscopic intermediates during synthesis?
Q. Basic
- Handling : Use inert atmosphere (N₂/Ar) and anhydrous solvents (e.g., THF, DMF).
- Storage : Store intermediates under vacuum or with desiccants (e.g., molecular sieves).
- Immediate use : Prioritize direct use in subsequent reactions to avoid degradation .
What computational methods predict adenosine receptor binding modes?
Q. Advanced
- Molecular docking : Use crystal structures of A1/A2 receptors (PDB: 6D9H, 5G53) to model ligand interactions. Key residues: His251 (A1), Phe168 (A2) .
- MD simulations : Assess binding stability over 100 ns trajectories. Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
How is anticonvulsant activity evaluated for triazoloquinoxaline derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
